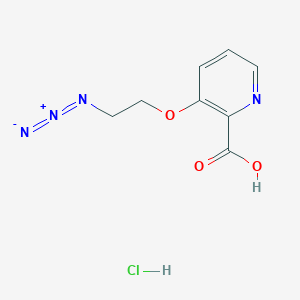
3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride
説明
3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H9ClN4O3 and its molecular weight is 244.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an azidoethoxy group and a carboxylic acid moiety. The presence of the azide group is particularly noteworthy as it can participate in click chemistry, facilitating the synthesis of various bioactive compounds.
Antimicrobial Activity
Research indicates that pyridine derivatives can exhibit antimicrobial properties. For example, related compounds have been tested against various bacterial strains, demonstrating selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds provide insights into their effectiveness .
Anticancer Potential
Pyridine derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Studies suggest that modifications at the 2- or 3-position of the pyridine ring can enhance selectivity and potency against specific cancer types .
Case Studies and Research Findings
- Inhibitors of Type I Methionine Aminopeptidases (MetAPs) :
| Compound | 3-Substituent | Inhibition Activity |
|---|---|---|
| PCAT | None | Low |
| PCAT-A | Azido | Moderate |
| PCAT-B | Hydroxy | High |
- Antimicrobial Screening :
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 1 | 10 | Gram-positive |
| Compound 2 | 25 | Gram-negative |
| 3-(Azido)Compound | 15 | Gram-positive |
科学的研究の応用
Medicinal Chemistry
The azido group in 3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride is crucial for its use in drug development. Compounds with azido groups can undergo click chemistry, particularly with alkynes, to form stable triazole linkages. This reaction is valuable for synthesizing complex pharmaceuticals and bioconjugates.
Case Study: Drug Development
In recent studies, pyridine derivatives have been explored for their potential as anti-cancer agents. The incorporation of azido groups has been shown to enhance the selectivity and potency of these compounds against specific cancer cell lines.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules. Its ability to participate in nucleophilic substitutions makes it a versatile building block for creating more complex structures.
Synthesis Pathways
- Synthesis of Heterocycles : The azido group can facilitate the formation of heterocycles through cycloaddition reactions.
- Functionalization : The compound can be functionalized at the carboxylic acid moiety to produce esters or amides, expanding its utility in synthetic pathways.
Coordination Chemistry
This compound exhibits unique reactivity with metal ions, leading to the formation of coordination complexes. These complexes are studied for their electronic properties and potential applications in catalysis and materials science.
Coordination Studies
Research has demonstrated that metal salts react with pyridine derivatives to form coordination polymers. These materials show promise in applications such as sensors and luminescent devices.
Photophysical Properties
The compound's derivatives have been investigated for their luminescent properties, especially when coordinated with lanthanide ions. Such materials are of interest for their potential use in optoelectronic devices.
Case Study: Luminescent Materials
Studies have shown that lanthanide-based complexes formed from pyridine derivatives exhibit strong luminescence, making them suitable candidates for applications in display technologies and bioimaging.
Comparative Data Table
特性
IUPAC Name |
3-(2-azidoethoxy)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3.ClH/c9-12-11-4-5-15-6-2-1-3-10-7(6)8(13)14;/h1-3H,4-5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPEOXPLPVWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCCN=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















